Abacavir acetate

Description

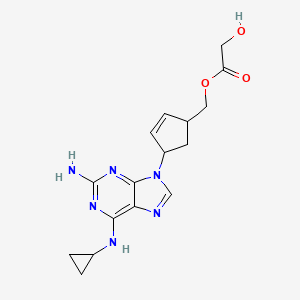

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20N6O3 |

|---|---|

Molecular Weight |

344.37 g/mol |

IUPAC Name |

[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate |

InChI |

InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21) |

InChI Key |

ZBBZROWQLKCFQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Abacavir Acetate

Intracellular Anabolism and Phosphorylation Pathways

The antiviral activity of abacavir (B1662851) is dependent on its conversion to the pharmacologically active moiety, carbovir (B1146969) 5'-triphosphate (CBV-TP), through a series of intracellular enzymatic reactions. drugbank.comamazonaws.comnih.gov This process of anabolism is critical for the drug's efficacy.

Role of Adenosine (B11128) Phosphotransferase in Monophosphate Formation

Following its uptake into the cell, abacavir undergoes the initial phosphorylation step. nih.gov The enzyme adenosine phosphotransferase catalyzes the conversion of abacavir to abacavir 5'-monophosphate. pharmgkb.orgnih.govresearchgate.net This is the first crucial step in the activation cascade. Subsequently, a cytosolic deaminase acts on abacavir monophosphate to form carbovir monophosphate (CBV-MP). nih.govimmunopaedia.org.za

Cellular Kinase Involvement in Triphosphate Generation

The conversion of carbovir monophosphate to its active triphosphate form involves several cellular kinases. Carbovir monophosphate is first phosphorylated to carbovir 5'-diphosphate (CBV-DP) by guanylate kinase (GUK1). nih.gov Following this, a variety of cellular kinases can convert CBV-DP to the active carbovir 5'-triphosphate. These kinases include:

Creatine kinases nih.gov

Pyruvate kinases nih.gov

Nucleoside diphosphate (B83284) kinases nih.gov

Phosphoglycerate kinase (PGK1) nih.gov

Phosphoenolpyruvate carboxykinase (PCK1) nih.gov

This multi-step phosphorylation is essential for the generation of the active antiviral compound. nih.gov

Stereoselectivity in Active Metabolite Formation

The process of intracellular phosphorylation exhibits a high degree of stereoselectivity. Guanylate kinase is highly selective for the (-)-enantiomer of carbovir 5'-monophosphate. nih.gov In fact, research has shown that the (-)-enantiomer is a significantly more efficient substrate for guanylate kinase than the (+)-enantiomer. nih.gov This stereoselectivity results in the predominant formation of (-)-carbovir (B125634) 5'-triphosphate within the cell. pharmgkb.orgnih.gov Interestingly, while the formation is stereoselective, both the (+) and (-) enantiomers of carbovir triphosphate have demonstrated equivalent antiviral activity. pharmgkb.org

Mechanism of Action at the Molecular Level

The antiviral effect of abacavir is realized through the action of its active metabolite, carbovir triphosphate, which interferes with the replication of the human immunodeficiency virus (HIV). pharmgkb.orgnih.gov

Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase

Carbovir triphosphate acts as a potent inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA. drugbank.comhres.ca By mimicking the structure of a natural nucleoside, CBV-TP gets incorporated into the growing viral DNA chain. wikipedia.org However, because carbovir triphosphate lacks a 3'-hydroxyl group, the addition of the next nucleotide is prevented, leading to the termination of DNA chain elongation. drugbank.comnih.gov This action effectively halts the viral replication process. drugbank.com

Competitive Inhibition with Deoxyguanosine-5'-Triphosphate

Carbovir triphosphate is a structural analogue of deoxyguanosine-5'-triphosphate (dGTP). drugbank.comthebodypro.com This structural similarity allows it to compete with the natural substrate, dGTP, for the active site of the HIV-1 reverse transcriptase. drugbank.comnih.gov The competitive inhibition, coupled with its action as a chain terminator, makes carbovir triphosphate a highly effective antiviral agent against HIV. drugbank.comnih.gov

DNA Chain Termination Mechanism

Abacavir is a carbocyclic synthetic nucleoside analogue of guanosine (B1672433). hres.cadrugbank.compediatriconcall.com Following administration, it is converted within the cell by intracellular enzymes into its active metabolite, carbovir triphosphate (CBV-TP). drugbank.compediatriconcall.comimmunopaedia.org.za This active form is a structural analogue of deoxyguanosine-5'-triphosphate (dGTP), a natural substrate for the HIV reverse transcriptase (RT) enzyme. drugbank.compediatriconcall.com

The primary mechanism of action of abacavir involves the inhibition of HIV RT. hres.cadrugbank.com CBV-TP competitively inhibits the viral enzyme, vying with the endogenous dGTP for incorporation into the growing viral DNA chain. drugbank.compediatriconcall.com Once incorporated, CBV-TP acts as a chain terminator. hres.cadrugbank.comimmunopaedia.org.za The carbocyclic ring of abacavir lacks a 3'-hydroxyl group, which is essential for the formation of the 5' to 3' phosphodiester bond required for DNA chain elongation. drugbank.com Consequently, the integration of CBV-TP into the viral DNA sequence prematurely halts the transcription process, thereby interrupting the HIV replication cycle. hres.cadrugbank.com

Notably, carbovir triphosphate exhibits a significantly lower affinity for host cell DNA polymerases, including α, β, and γ polymerases. hres.capediatriconcall.com This selectivity for the viral reverse transcriptase is a key factor in the drug's therapeutic profile.

Cellular Efficacy and Selectivity in In Vitro Models

The antiviral potential of abacavir has been extensively evaluated in various in vitro models, providing crucial data on its efficacy and selectivity.

Quantification of Antiviral Activity in Cell Culture (EC50)

The 50% effective concentration (EC50) is a key metric used to quantify the potency of an antiviral agent. It represents the concentration of the drug required to inhibit viral replication by 50% in cell culture. The EC50 of abacavir has been determined in a variety of cell lines and against different HIV strains.

In studies using lymphoblastic cell lines and a T-cell tropic laboratory strain (HIV-1IIIB), the EC50 of abacavir ranged from 3.7 to 5.8 μM. drugbank.comfda.govfda.gov When tested against a monocyte/macrophage tropic laboratory strain (HIV-1BaL) in primary monocytes/macrophages, the EC50 values were between 0.07 and 1.0 μM. drugbank.comfda.govfda.gov Against a panel of 8 clinical isolates in peripheral blood mononuclear cells, the mean EC50 was 0.26 ± 0.18 μM. drugbank.comfda.govfda.gov

Further studies have demonstrated the broad-spectrum activity of abacavir. The EC50 values against different HIV-1 clades (A-G) ranged from 0.0015 to 1.179 μM. fda.govfda.goveuropa.eumpa.se For HIV-2 isolates, the EC50 values were in the range of 0.024 to 0.49 μM. fda.govfda.goveuropa.eumpa.se

Table 1: Antiviral Activity (EC50) of Abacavir in Cell Culture

| HIV Strain/Isolate | Cell Type | EC50 Range (μM) |

|---|---|---|

| HIV-1IIIB | Lymphoblastic cell lines | 3.7 - 5.8 drugbank.comfda.govfda.gov |

| HIV-1HXB2 | Laboratory strains | 1.4 - 5.8 europa.eumpa.se |

| HIV-1BaL | Primary monocytes/macrophages | 0.07 - 1.0 drugbank.comfda.govfda.gov |

| Clinical Isolates (8) | Peripheral blood mononuclear cells | 0.26 ± 0.18 drugbank.comfda.govfda.gov |

| HIV-1 Group M (Subtypes A-G) | Peripheral blood mononuclear cells | 0.002 - 1.179 europa.eumpa.se |

| HIV-1 Group O | Peripheral blood mononuclear cells | 0.022 - 1.21 europa.eumpa.se |

| HIV-2 Isolates | Laboratory strains | 1.57 - 7.5 europa.eumpa.se |

| HIV-2 Isolates | Peripheral blood mononuclear cells | 0.024 - 0.49 fda.govfda.goveuropa.eumpa.se |

| HIV-1 (Therapy-naive) | Virco Antivirogram™ | Median: 0.912 (Range: 0.493 - 5.017) europa.eumpa.se |

| HIV-1 (Therapy-naive) | Monogram PhenoSense™ | Median: 1.26 (Range: 0.72 - 1.91) europa.eumpa.se |

Evaluation of Cellular Cytotoxicity (CC50) in Research Models

The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of host cells in a culture. creative-diagnostics.com This parameter is essential for assessing the toxicity of a drug. In the context of antiviral research, it is crucial to determine the cytotoxic potential of a compound on the cell line used in the antiviral assays to ensure that the observed antiviral activity is not merely a result of host cell death. creative-diagnostics.com

Studies have shown that abacavir has low cytotoxicity. For instance, one study reported that zidovudine (B1683550) and nevirapine (B1678648) exhibited higher cytotoxicity by inhibiting more than 36% of cell viability, in contrast to tenofovir (B777) and abacavir, which showed a maximum cytotoxic effect (EmaxC) of 13.17% and 17.8%, respectively. nih.gov Another study found that the mean CC50 value for a novel non-catalytic-site integrase inhibitor, BI 224436, was 97 μM in C8166 cells and >120 μM in peripheral blood mononuclear cells (PBMCs). asm.org While specific CC50 values for abacavir are not consistently reported across all studies, the available data suggests a favorable cytotoxicity profile.

Determination of Selectivity Index in Preclinical Assays

The selectivity index (SI) is a critical measure in preclinical drug evaluation, defined as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). creative-diagnostics.comnih.gov A higher SI value indicates a more favorable safety profile, signifying that the drug is effective against the virus at concentrations much lower than those that are toxic to host cells. creative-diagnostics.com Compounds with an SI value of 10 or greater are generally considered to be active in vitro. creative-diagnostics.com

In a study investigating extracts of Croton dichogamus, the methanol (B129727) soluble fraction demonstrated significant anti-HIV activity with an IC50 value of 0.06 ± 0.01 µg/ml and a CC50 of 19.58 ± 0.79 µg/ml, resulting in a selectivity index of 318.5. nih.gov For the novel HIV-1 inhibitor BI 224436, the in vitro selectivity index was calculated to be 6,500-fold in C8166 cells and >8,000-fold in PBMCs, highlighting its high selectivity. asm.org

Preclinical Pharmacokinetics and Metabolic Disposition

Absorption Characteristics in Experimental Models

Following oral administration, abacavir (B1662851) is rapidly and extensively absorbed. In mice and monkeys, the oral bioavailability of abacavir, administered as the succinate (B1194679) salt, has been reported to be high, exceeding 76%. nih.gov Similarly, the absolute bioavailability in rats was found to be 105%. portico.org Studies in rats have demonstrated that abacavir is well-absorbed from the gastrointestinal tract.

Research using Caco-2 cell monolayers, an in vitro model of human intestinal absorption, has shown that abacavir has good permeability. researchgate.net However, its transport across these cells can be influenced by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can limit its absorption. researchgate.net Co-administration with inhibitors of these transporters has been shown to increase the permeation of abacavir across these cell layers. researchgate.net

Distribution Profile in Preclinical Systems

Penetration Across Biological Barriers in Animal Models

A significant aspect of abacavir's preclinical profile is its ability to penetrate the blood-brain barrier (BBB). nih.gov This is a crucial characteristic for an anti-HIV agent, as the central nervous system (CNS) can act as a viral reservoir.

Studies in rats have demonstrated that abacavir can cross the BBB. portico.org When administered intraperitoneally to rats at a dose of 10 mg/kg, drug levels in the brain were found to be 7-8% of those in the plasma. portico.org In monkeys, abacavir also showed excellent penetration into the cerebrospinal fluid (CSF). portico.org The CSF to plasma area under the curve (AUC) ratio in monkeys was observed to be in the range of 27% to 33%. fda.gov Furthermore, abacavir has been shown to be readily distributed into erythrocytes. fda.gov

Animal studies have also confirmed placental transfer of abacavir and its metabolites. nafdac.gov.ngeuropa.eu In pregnant rats, administration of abacavir resulted in the presence of the drug and its metabolites in fetal tissues. nafdac.gov.ngeuropa.eu

Tissue Distribution and Accumulation in Preclinical Species

Preclinical studies indicate that abacavir distributes into extravascular spaces. fda.gov The apparent volume of distribution after intravenous administration in animal models suggests wide distribution throughout the body. fda.gov In lactating rats, abacavir and its metabolites are excreted into the milk. nafdac.gov.ngeuropa.eu

Plasma Protein Binding Characteristics in Research Matrices

In preclinical in vitro studies using human plasma, abacavir has been shown to have moderate binding to plasma proteins, approximately 50%. fda.govdrugbank.com This binding is independent of the drug concentration. fda.govdrugbank.com

Chemical Synthesis, Structural Elucidation, and Analog Design

Prodrug Strategies and Chemical Modifications

Abacavir's clinical utility is limited by certain inherent properties, such as its hydrophilicity and its inefficient intracellular conversion to the active triphosphate form. unmc.edu To overcome these challenges, various prodrug strategies have been developed. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. mdpi.com

Several distinct design principles have been employed to create abacavir (B1662851) prodrugs with improved pharmacokinetic and pharmacodynamic profiles.

Enhanced Lipophilicity: Abacavir is a hydrophilic molecule, which can limit its ability to cross cellular membranes and poses challenges for developing long-acting nanoformulations. unmc.edutandfonline.com A common strategy to address this is to increase the drug's lipophilicity (fat-solubility) through esterification. By attaching a hydrophobic alkyl chain, such as a fatty acid, to the hydroxyl group of abacavir, the resulting prodrug can more easily penetrate cells and be encapsulated into nanoparticle delivery systems. tandfonline.comnih.gov

Bypassing Rate-Limiting Metabolism: The therapeutic activity of abacavir depends on its conversion to carbovir (B1146969) triphosphate. The first step in this process, monophosphorylation, is often inefficient and rate-limiting. unmc.edu The ProTide (PROdrug nucleoTIDE) approach was designed to bypass this step. This strategy involves masking the monophosphate form of the drug with cleavable hydrophobic groups, allowing for improved membrane penetration and more efficient generation of the active triphosphate within the cell. rsc.org

Overcoming Drug Efflux Transporters: The penetration of drugs into certain tissues, such as the brain, can be restricted by efflux pumps like P-glycoprotein (P-gp). mdpi.comacs.org Abacavir is a known substrate for P-gp. To overcome this, dimeric prodrugs of abacavir have been designed. The concept is that the larger dimeric molecule acts as a P-gp inhibitor, allowing for higher drug concentrations to enter the target sanctuary sites. Once inside the cell, the linker connecting the two abacavir molecules is cleaved, releasing the active monomers. nih.govacs.org

Following these design principles, several abacavir prodrugs have been synthesized and characterized.

Myristoylated Abacavir (MABC): This lipophilic prodrug was synthesized by the esterification of myristic acid to the 5'-hydroxyl group on the cyclopentene (B43876) ring of abacavir. tandfonline.comtandfonline.comnottingham.ac.uk The successful covalent linkage was confirmed using various analytical techniques, including Proton Nuclear Magnetic Resonance (¹H-NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Tandem Mass Spectrometry (MS/MS). tandfonline.com This modification resulted in a hydrophobic compound that could be efficiently loaded into nanoformulations, extending the drug's bioavailability. tandfonline.comnih.gov

Phosphoramidate (B1195095) Prodrugs (ProTides): Abacavir ProTides were developed by masking the drug's monophosphate with hydrophobic lipid moieties. rsc.org The synthesis of these compounds, such as a phosphoramidate prodrug of Abacavir (PABC), has been successfully achieved and their structures confirmed by ¹H-NMR and FTIR spectroscopy. unmc.edu Studies showed that these ProTides exhibited a significant increase in antiretroviral activity compared to the parent drug, likely due to more efficient intracellular delivery and conversion to the active triphosphate form. rsc.org

Dimeric Abacavir Prodrugs: An innovative strategy involved linking two abacavir molecules via a 'traceless tether' containing a disulfide bond. nih.gov This disulfide linkage is designed to be stable in the bloodstream but is readily cleaved in the reducing environment inside a cell, releasing two active abacavir monomers. mdpi.comacs.org The synthesis connects the monomers through ester linkages to the disulfide tether. Characterization of these dimers demonstrated their ability to inhibit P-gp efflux, potentially enhancing drug delivery to the central nervous system. mdpi.com

| Prodrug Type | Design Principle | Synthetic Modification | Intended Advantage | Supporting References |

|---|---|---|---|---|

| Myristoylated Abacavir (MABC) | Increase Lipophilicity | Esterification with myristic acid | Enhance cell uptake; enable nanoformulation for long-acting delivery | tandfonline.com, tandfonline.com, nih.gov |

| Phosphoramidate (ProTide) | Bypass Rate-Limiting Metabolism | Masking monophosphate with hydrophobic groups | Increase intracellular active triphosphate levels; improve potency | unmc.edu, rsc.org |

| Dimeric Prodrug | Overcome Drug Efflux | Linking two abacavir molecules via a disulfide tether | Inhibit P-gp at the blood-brain barrier; increase CNS penetration | acs.org, nih.gov, mdpi.com |

Preclinical Evaluation of Prodrug Stability and Conversion

The development of prodrugs for antiretroviral agents like abacavir is a key strategy to enhance their therapeutic properties. Preclinical evaluations are critical to determine the stability of these prodrugs and their conversion rate back to the active parent drug, abacavir.

One approach involves the creation of long-acting nanoformulated abacavir prodrugs. unir.net These formulations are designed to establish a drug depot at the site of injection, typically intramuscularly. unir.net From this depot, the nanocrystals of the prodrug are slowly released and dissolved. unir.net Subsequently, the prodrug is hydrolyzed back to the active abacavir, which is then distributed to lymphoid and solid tissues. unir.net Histological examination at the injection site has shown infiltration by histiocytes, which phagocytose the nanocrystals. unir.net The acidic environment within the endosomes of these macrophages is thought to contribute to the stability of the nanocrystals, forming a cellular depot that facilitates a slow and sustained release of the drug over time. unir.net

Another strategy in prodrug design is the ProTide approach, which involves creating aryloxymethoxyalaninyl phosphoramidate prodrugs of abacavir. acs.org Preclinical metabolic stability studies of these ProTides are conducted using intestinal and liver S9 fractions from various species, such as dogs and cynomolgus monkeys, to predict their behavior in humans. acs.org These in vitro experiments measure the half-life of the prodrug in these biological matrices. For instance, some ProTide prodrugs have demonstrated half-lives of around 30 minutes in both dog intestinal and hepatic S9 fractions. acs.org The conversion of these prodrugs back to abacavir is a crucial step for their antiviral activity. acs.org

The stability and conversion of abacavir prodrugs are also assessed in plasma from different species, including mice, dogs, monkeys, and humans. mdpi.com Such studies have revealed that the stability can vary significantly between species. mdpi.com For example, a particular prodrug might be highly stable in human plasma but exhibit a much shorter half-life in mouse plasma. mdpi.com The rate of hydrolysis back to the parent drug is a key parameter; for some prodrugs, this conversion can be rapid, with half-lives of less than an hour in human blood serum. mdpi.com

The ultimate goal of these preclinical evaluations is to identify a prodrug candidate with an optimal balance of stability in its prodrug form and efficient conversion to the active abacavir once absorbed. This ensures that a sufficient concentration of the active drug reaches the target sites to exert its antiviral effect. drugbank.comresearchgate.net

Polymorphism and Salt Forms

The solid-state properties of an active pharmaceutical ingredient (API) like abacavir are critical for its formulation, stability, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, and the formation of different salt forms are key areas of investigation.

Polymorphism of abacavir and its salts is a significant characteristic, as different forms can exhibit varying physical and chemical properties. bbrc.in Abacavir free base has been reported to have at least four crystalline salt polymorphs. bbrc.in One identified crystalline form of abacavir base, designated as Form I, is noted to be essentially free of solvent, which is a desirable characteristic for pharmaceutical manufacturing as it avoids potential toxicity from residual solvents. googleapis.comgoogle.com The manufacture of abacavir free base can sometimes produce an amorphous solid that traps solvents, making it unsuitable for large-scale purification and formulation without additional steps. googleapis.com

The characterization of these polymorphic forms relies on a suite of analytical techniques. Powder X-ray Diffraction (PXRD) is a primary tool that provides a unique "fingerprint" for each crystalline form based on its diffraction pattern. bbrc.in For example, one crystalline form of abacavir is characterized by PXRD peaks at specific 2-theta (2θ) angles, including approximately 8.0, 10.0, 10.2, 10.6, 11.9, 12.4, 12.7, 15.0, 16.1, 16.6, 19.5, 20.2, 20.6, 20.7, 21.9, 23.0, 23.9, and 25.0 degrees. google.com

Thermal analysis methods such as Differential Scanning Calorimetry (DSC) are also employed to distinguish polymorphs by their melting points and heats of fusion. researchgate.net For instance, the crystalline Form I of abacavir exhibits a melting peak at approximately 157°C as determined by DSC. google.com Other techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, which detects differences in vibrational frequencies of chemical bonds, and Scanning Electron Microscopy (SEM), which reveals the morphology of the crystals, are also used for comprehensive characterization. bbrc.inresearchgate.net

For abacavir sulfate (B86663), multiple crystalline forms have been identified by recrystallizing the compound from various organic solvents. researchgate.net These forms are distinguished by differences in their PXRD patterns, with the appearance of new peaks and the disappearance of existing ones indicating the formation of a new polymorphic phase. researchgate.net

To improve the physicochemical properties of abacavir, various salt forms have been synthesized and characterized. The hemisulfate salt of abacavir is a well-known form used in pharmaceutical formulations due to its improved physical properties compared to the free base, which facilitate industrial-scale manufacturing. google.comgoogle.com Abacavir sulfate is typically a white to off-white powder with solubility that is dependent on pH, increasing in acidic conditions. chemicalbook.comcbg-meb.nl

In addition to the hemisulfate, other salts such as succinic acid, malonic acid, and hydrochloride salts have been reported in the literature. bbrc.in A novel acetic acid salt of abacavir has also been synthesized. bbrc.in The synthesis can involve the transition of abacavir free base Form-I to the abacavir acetate (B1210297) salt. bbrc.in This transition and the resulting salt have been characterized using various analytical techniques. bbrc.in

The properties of these different salts can vary significantly. For example, a study comparing four new multicomponent crystals of abacavir, including a salt with oxalic acid and cocrystals with dicarboxylic acids, showed significant improvements in aqueous solubility, dissolution rate, and permeability compared to the abacavir free base. acs.org

Below is a table summarizing the characteristic PXRD peaks for abacavir free base and its acetic acid salt, illustrating the formation of a new solid form. bbrc.in

| 2θ (degrees) bbrc.in | Abacavir Free Base | Abacavir Acetic Acid Salt |

| 7.31 | ✓ | |

| 7.97 | ✓ | |

| 10.00 | ✓ | |

| 10.19 | ✓ | |

| 10.60 | ✓ | |

| 10.61 | ✓ | |

| 14.70 | ✓ | |

| 14.98 | ✓ | |

| 16.02 | ✓ | |

| 16.54 | ✓ | |

| 19.25 | ✓ | |

| 19.46 | ✓ | |

| 20.13 | ✓ | |

| 23.00 | ✓ | |

| 24.97 | ✓ | |

| 25.00 | ✓ | |

| 25.91 | ✓ | |

| 26.96 | ✓ | |

| 27.15 | ✓ | |

| 29.89 | ✓ |

The selection of a particular salt form for development is based on a comprehensive evaluation of its properties, including stability, solubility, and manufacturability.

Process Analytical Technologies (PAT) are essential for understanding and controlling pharmaceutical manufacturing processes, particularly for monitoring polymorphic transitions which can significantly impact the final product's quality and performance. researchgate.net

For abacavir, PAT tools are employed to track the conversion between different solid forms in real-time. bbrc.in Techniques such as Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) are used to monitor changes in particle size and shape during crystallization processes. bbrc.in These tools provide in-line data that can help in understanding the kinetics of polymorphic transformations. bbrc.inresearchgate.net

Spectroscopic methods are also integral to PAT. Raman and Near-Infrared (NIR) spectroscopy can provide online monitoring of polymorphic content during manufacturing. bbrc.inresearchgate.net For instance, in the synthesis of the abacavir acetic acid salt, FBRM and PVM were used to follow the polymorphic transition from the abacavir free base. bbrc.in The resulting product was then characterized offline by techniques like DSC, PXRD, and FT-IR to confirm the structure of the new salt form. bbrc.in

The implementation of PAT allows for a more robust manufacturing process by enabling better control over critical process parameters that influence which polymorphic form is produced and its stability. researchgate.net This leads to a more consistent product quality, which is a key requirement for regulatory authorities. bbrc.in

Molecular Mechanisms of Drug Resistance

Identification of HIV-1 Reverse Transcriptase Mutations Conferring Resistance

Several key amino acid substitutions in the HIV-1 reverse transcriptase enzyme have been identified as conferring resistance to abacavir (B1662851). In vitro and in vivo studies have shown that mutations such as K65R, L74V, Y115F, and M184V are selected for by abacavir. penta-id.orgasm.org The presence of three or more mutations associated with NRTIs in clinical isolates often results in a lack of susceptibility to abacavir. viivhealthcare.com

K65R: This mutation involves the substitution of lysine (B10760008) (K) with arginine (R) at codon 65. It is a significant mutation that confers broad cross-resistance to several NRTIs, including abacavir, tenofovir (B777), didanosine, and lamivudine (B182088). penta-id.orgnih.gov Viruses with the K65R mutation show a 2- to 7.7-fold decrease in susceptibility to abacavir. mdpi.com The K65R mutation is generally selected at a low frequency (1.7–4%) in patients receiving abacavir-containing regimens. nih.gov

M184V/I: The substitution of methionine (M) with either valine (V) or isoleucine (I) at codon 184 is a common resistance mutation. The M184V mutation is a key factor in higher-level resistance to abacavir, leading to a 2-4 fold decrease in susceptibility. nih.gov While it primarily confers high-level resistance to lamivudine and emtricitabine, it also contributes to reduced susceptibility to abacavir. asm.orgthebodypro.commdpi.com

L74V: This mutation, a change from leucine (B10760876) (L) to valine (V) at codon 74, also decreases susceptibility to abacavir. penta-id.org

Y115F: The substitution of tyrosine (Y) with phenylalanine (F) at codon 115 is associated with reduced susceptibility to abacavir. penta-id.orgresearchgate.net

The combination of these mutations can have an additive effect on abacavir resistance. For instance, the presence of M184V alongside other abacavir-associated mutations leads to reduced susceptibility. penta-id.org

Table 1: Key HIV-1 Reverse Transcriptase Mutations Associated with Abacavir Resistance

| Mutation | Amino Acid Change | Impact on Abacavir Susceptibility |

| K65R | Lysine to Arginine | Decreased susceptibility; broad cross-resistance to other NRTIs. |

| M184V/I | Methionine to Valine/Isoleucine | Decreased susceptibility; cornerstone of higher-level resistance. |

| L74V | Leucine to Valine | Decreased susceptibility. |

| Y115F | Tyrosine to Phenylalanine | Decreased susceptibility. |

These resistance mutations primarily function through a mechanism of "discrimination," where the altered RT enzyme is better able to distinguish between the natural deoxynucleotide triphosphate (dNTP) substrates and the NRTI triphosphate inhibitor. mdpi.comnih.gov

The presence of these mutations can also affect the enzyme's processivity, which is its ability to remain bound to the template DNA strand during synthesis. For example, the K65R mutation has been associated with reduced RT processivity in vitro, particularly under conditions of limiting substrate concentrations. mdpi.comasm.org

Mechanistic Basis of Reduced Susceptibility

The reduced susceptibility of HIV-1 to abacavir in the presence of these mutations stems from two primary molecular mechanisms: alterations in inhibitor binding and incorporation, and the ATP-mediated excision of the incorporated drug.

The primary mechanism of resistance for mutations like K65R and M184V is the disruption of the binding and incorporation of the NRTI. thebodypro.com Enzymatic studies have demonstrated that these mutations lead to higher Ki/Km values, indicating a decreased affinity of the enzyme for the inhibitor relative to the natural substrate. thebodypro.com The K65R and M184V mutations, when present together, have an additive effect on resistance to abacavir at the level of discrimination. thebodypro.com This means the enzyme becomes even more selective for its natural substrates, effectively excluding the abacavir triphosphate.

A secondary mechanism of resistance involves the removal of the chain-terminating NRTI after it has been incorporated into the viral DNA. This process, known as ATP-mediated excision or pyrophosphorolysis, is enhanced by certain mutations, particularly thymidine (B127349) analog mutations (TAMs). asm.orgmdpi.com In this reaction, ATP acts as a pyrophosphate donor to remove the incorporated drug monophosphate, allowing DNA synthesis to resume. mdpi.commedscape.com

While abacavir is less susceptible to this excision mechanism compared to other NRTIs like zidovudine (B1683550), some level of ATP-mediated removal of carbovir (B1146969) does contribute to resistance, especially in the presence of the K65R mutation. asm.orgnih.govasm.org However, the removal of abacavir is minimal compared to thymidine analogs. asm.orgnih.gov Studies have shown that the rate of removal of abacavir by mutant RT enzymes is significantly lower than that of zidovudine or stavudine. asm.org

Viral Fitness and Replication Capacity of Resistant Strains in In Vitro Models

The emergence of drug resistance mutations often comes at a cost to the virus in terms of its "fitness" or replication capacity. openaccessjournals.com Mutations that confer resistance can impair the normal function of the reverse transcriptase enzyme, leading to a less efficient replication cycle in the absence of drug pressure. openaccessjournals.com

Interestingly, while abacavir-resistant mutants show strong viral growth even at high drug concentrations, tenofovir-resistant mutants with the K65R mutation exhibit markedly impaired viral growth at high tenofovir concentrations. asm.orgnih.gov This suggests that the fitness cost of the K65R mutation may be more pronounced in the context of tenofovir pressure.

Despite the reduced fitness in vitro, these resistant strains can still predominate under the selective pressure of antiretroviral therapy. openaccessjournals.com

Cross-Resistance Profiles with Other Nucleoside Analogs

Resistance to abacavir is a complex process involving specific mutations in the HIV-1 reverse transcriptase (RT) enzyme. These mutations can reduce the susceptibility of the virus not only to abacavir but also to other drugs in the nucleoside reverse transcriptase inhibitor (NRTI) class, a phenomenon known as cross-resistance. The development of cross-resistance is influenced by the specific mutations selected and the patient's antiretroviral treatment history.

The primary mutations associated with the selection of abacavir in vitro and in vivo are K65R, L74V, Y115F, and M184V. nih.govoup.comasm.org The presence and combination of these mutations determine the level of resistance to abacavir and the extent of cross-resistance to other NRTIs. nih.gov For instance, single mutations typically confer low-level resistance, while combinations are required for clinically significant resistance. natap.orgnih.gov

The K65R mutation is a key pathway for resistance and is selected not only by abacavir but also by tenofovir and didanosine. iasusa.orgresearchgate.net This mutation confers a broad cross-resistance profile. penta-id.org Isolates with the K65R mutation show reduced susceptibility to abacavir, tenofovir, lamivudine, emtricitabine, and didanosine, but notably remain susceptible to zidovudine. iasusa.orgresearchgate.netasm.org

The L74V mutation, frequently selected by abacavir, also confers cross-resistance to didanosine. stanford.edumdpi.com When the L74V mutation appears in combination with the M184V mutation, it results in reduced susceptibility to both abacavir and didanosine. mdpi.com An important clinical consideration is that the L74V mutation increases susceptibility to zidovudine, and the presence of zidovudine in a treatment regimen selects against the development of L74V. stanford.edu

The M184V mutation is selected rapidly by lamivudine and emtricitabine, conferring high-level resistance to these agents. asm.org It is also the most common mutation selected by abacavir-containing regimens, particularly those that include lamivudine. penta-id.org While M184V confers some level of cross-resistance to abacavir, especially when combined with other mutations, it can increase the susceptibility of the virus to other NRTIs like zidovudine, stavudine, and tenofovir. asm.orgnih.gov

Thymidine Analog Mutations (TAMs) represent another significant pathway for cross-resistance. These mutations (e.g., M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E) are selected by treatment with zidovudine or stavudine. nih.gov While not directly selected by abacavir, the accumulation of multiple TAMs can lead to broad cross-resistance across the NRTI class, significantly reducing susceptibility to abacavir. penta-id.orgnih.gov The combination of M184V with TAMs can result in high-level resistance to abacavir. nih.govasm.org The concurrent use of zidovudine with abacavir significantly alters the resistance pathway, suppressing the selection of K65R and L74V while favoring the accumulation of TAMs. penta-id.org

Furthermore, specific multi-drug resistance (MDR) patterns, such as the Q151M complex and insertions at codon 69, are associated with resistance to abacavir. nih.govresearchgate.net

Table 1: Cross-Resistance Profile of Key Abacavir-Associated Mutations

| Mutation | Selected By | Effect on Abacavir Susceptibility | Cross-Resistance Profile |

|---|---|---|---|

| K65R | Abacavir, Tenofovir, Didanosine, Stavudine researchgate.net | Reduced Susceptibility asm.org | Reduced susceptibility to Tenofovir, Lamivudine, Emtricitabine, Didanosine. Maintained susceptibility to Zidovudine. iasusa.orgasm.orgnih.gov |

| L74V | Abacavir, Didanosine oup.comstanford.edu | Reduced Susceptibility stanford.edu | Reduced susceptibility to Didanosine. Increases susceptibility to Zidovudine. stanford.edu |

| M184V | Abacavir, Lamivudine, Emtricitabine penta-id.orgasm.org | Reduced Susceptibility (especially with other mutations) penta-id.org | High-level resistance to Lamivudine and Emtricitabine; some cross-resistance to Didanosine. oup.comasm.org Increases susceptibility to Zidovudine, Stavudine, and Tenofovir. asm.org |

| Y115F | Abacavir penta-id.org | Reduced Susceptibility (often in combination) penta-id.org | Contributes to resistance profile with other mutations. |

| TAMs | Zidovudine, Stavudine nih.gov | Reduced Susceptibility (with multiple mutations) penta-id.org | Broad cross-resistance to most NRTIs, including Abacavir, Tenofovir, and Didanosine. Does not confer resistance to Lamivudine. nih.gov |

Table 2: Impact of Specific Genotypes on NRTI Susceptibility (Fold-Change)

| Genotype | Abacavir (ABC) | Lamivudine (3TC) | Emtricitabine (FTC) | Zidovudine (ZDV) | Tenofovir (TDF) |

|---|---|---|---|---|---|

| K65R | ~4-fold reduction asm.org | ~12-fold reduction asm.org | ~8-fold reduction asm.org | Susceptible asm.org | Reduced Susceptibility asm.org |

| L74V + M184V | ~5-fold reduction stanford.edu | >200-fold reduction stanford.edu | High-level resistance | Increased Susceptibility stanford.edu | Increased Susceptibility penta-id.org |

| Zidovudine Mutations + M184V | Resistance may be doubled compared to Zidovudine mutations alone asm.org | High-level resistance | High-level resistance | Resistance reversed compared to Zidovudine mutations alone asm.org | N/A |

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Abacavir (B1662851) Acetate (B1210297) Quantification

Chromatography is a cornerstone for the separation and quantification of Abacavir acetate. Various techniques have been developed and validated to provide high sensitivity, specificity, and accuracy.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for the routine analysis of Abacavir. nih.govjmpas.com These methods are typically validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limits of detection (LOD), limits of quantitation (LOQ), and robustness. nih.govnih.gov

A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as orthophosphoric acid or acetate buffer). nih.govresearchgate.net Detection is usually carried out using a UV detector at a wavelength where Abacavir shows maximum absorbance, often around 245 nm, 259 nm, or 285 nm. jmpas.comnih.govresearchgate.net The retention time for Abacavir in these methods is typically short, often under 10 minutes, allowing for rapid analysis. nih.govjmpas.com For instance, one developed method reported a retention time of 3.5 minutes for Abacavir. nih.govnih.gov The linearity of these methods is established over a specific concentration range, with correlation coefficients (r²) consistently close to 0.999, indicating a strong linear relationship between concentration and detector response. phcogres.com

Table 1: Summary of HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Symmetry Premsil C18 (250 mm × 4.6 mm, 5 μm) | Symmetry C18 (250x4. 6mm, 5µm) | LiChrospher C18 (250 mm x 4.6 mm, 5μ) |

| Mobile Phase | Methanol: Water (0.05% orthophosphoric acid, pH 3) (83:17 v/v) | 0.1% Orthophosphoric acid: Acetonitrile (B52724): Methanol (10:25:65 v/v) | Acetonitrile: Methanol: Acetate buffer (50:30:20 v/v/v) |

| Flow Rate | 1 ml/min | 1 ml/min | 0.9 ml/min |

| Detection Wavelength | 245 nm | 259 nm | Not Specified |

| Retention Time | 3.5 min | 7.005 min | Not Specified |

| Linearity Range | Not Specified | 25-150 mcg/ml | Not Specified |

| Recovery | 99% - 101% | 99.74% - 99.87% | Not Specified |

For the quantification of Abacavir in biological fluids such as human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. oup.comasianpubs.org This technique is essential for pharmacokinetic and bioequivalence studies. oup.com The methodology typically involves a liquid-liquid extraction or protein precipitation step to isolate the drug from the plasma matrix. oup.comnih.gov

The chromatographic separation is often achieved on a C8 or C18 analytical column. oup.comnih.gov The mobile phase usually consists of acetonitrile and an aqueous buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate. oup.comasianpubs.org A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is commonly used for detection. oup.com The parent-to-product ion transition for Abacavir is monitored, for example, at m/z 287.2 → 191.2. oup.comresearchgate.netresearchgate.net These methods are validated over a wide concentration range, for instance, from 29.8 to 9318 ng/mL, with a short analysis time of around 2.0 minutes. oup.comresearchgate.net

Table 2: LC-MS/MS Parameters for Abacavir Quantification in Human Plasma

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Ion Mode |

| Parent Ion (m/z) | 287.2 |

| Product Ion (m/z) | 191.2 |

| Linearity Range | 29.8–9318 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 20 ng/mL |

| Mean Recovery | 86.8% |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased speed, and greater sensitivity. ijraset.com UPLC systems utilize columns with smaller particle sizes (less than 2 µm), which results in more efficient separations. ijraset.com A UPLC-MS/MS method has been developed for the simultaneous quantification of Abacavir along with eight other antiretroviral drugs in human plasma. nih.gov This method uses a Waters CORTECS T3 column and a gradient mixture of 0.1% formic acid in water and acetonitrile, with a total run time of 7.5 minutes. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of Abacavir. nih.gov It allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient method for quality control. acclmp.com A stability-indicating HPTLC method has been developed for the determination of Abacavir sulphate in tablet dosage forms. ejbps.com This method utilized precoated silica (B1680970) gel 60 F254 aluminum plates as the stationary phase and a mobile phase of Chloroform: Methanol (9.2: 0.8, v/v). ejbps.com Densitometric detection was performed at 286 nm, and the method was found to be linear in the concentration range of 200-1200 ng per band. ejbps.com Another HPTLC method was developed for the simultaneous estimation of abacavir sulfate (B86663), lamivudine (B182088) hydrochloride, and dolutegravir (B560016) sodium using a mobile phase of ethyl acetate-ethanol-acetone-ammonia (4.478:0.740:0.50:0.15, v/v) and detection at 267 nm. researchgate.netakjournals.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are fundamental for the structural elucidation and qualitative analysis of this compound.

UV-Visible spectroscopy is a simple, rapid, and cost-effective method for the quantitative estimation of Abacavir in pharmaceutical dosage forms. core.ac.ukijirset.comnih.gov The method is based on the measurement of the absorption of UV radiation by the molecule. In a solvent like methanol, Abacavir exhibits a characteristic absorption maximum (λmax). core.ac.ukijirset.com Different studies have reported this λmax at various wavelengths, including 256 nm, 285 nm, and 286 nm. core.ac.ukijirset.com

The method is validated according to ICH guidelines, demonstrating good linearity over a specified concentration range, for example, 5-25 µg/ml or 0-10µg/ml. core.ac.ukijirset.com The high percentage of recovery indicates the accuracy of the method for the determination of Abacavir in quality control laboratories. core.ac.uk

Table 3: UV-Vis Spectroscopic Method Validation for Abacavir

| Parameter | Result 1 | Result 2 |

|---|---|---|

| Solvent | Methanol | Methanol |

| λmax | 256 nm | 286 nm |

| Linearity Range | 5-25 µg/ml | 0-10 µg/ml |

| Correlation Coefficient (r²) | Good correlation | 0.9989 |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used for the identification of functional groups within a molecule. nih.gov The FTIR spectrum of a compound provides a unique molecular "fingerprint". nih.gov The experimental FTIR spectrum of Abacavir shows characteristic absorption bands corresponding to the various functional groups present in its structure. researchgate.net For instance, the spectrum would display peaks for N-H stretching, C-H stretching, C=O asymmetrical stretching, and N-H bending vibrations. By comparing the experimental spectrum with theoretical spectra, a detailed assignment of the fundamental vibrational modes can be achieved. researchgate.net This technique is invaluable for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation and confirmation of this compound. Proton NMR (¹H-NMR) is particularly valuable for identifying the compound and verifying the formation of the acetate salt.

In the ¹H-NMR spectrum of Abacavir, characteristic signals corresponding to the protons of the purine (B94841) ring, the cyclopropyl (B3062369) group, and the cyclopentene (B43876) ring are observed. The formation of this compound introduces a distinct signal for the acetic acid proton. Research has shown that the presence of a peak at a chemical shift (δ) of approximately 11.94 ppm is indicative of the acetic acid proton, providing clear evidence for the formation of the acetic acid salt. researchgate.net This non-destructive technique is highly repeatable and provides both qualitative and quantitative data on the metabolic composition of a sample with minimal preparation. frontiersin.org

The analysis of the individual components, Abacavir and acetic acid, through ¹H-NMR provides the reference data necessary for confirming the final salt structure. chemicalbook.com The technique's ability to provide detailed structural information makes it indispensable in the research and development phase for confirming the identity and purity of this compound.

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for identifying and quantifying Abacavir and its metabolites in biological matrices. mdpi.com Abacavir is primarily metabolized in the liver by alcohol dehydrogenase and glucuronosyltransferase. nih.gov

These metabolic pathways lead to two main inactive metabolites:

A 5′-carboxylate metabolite. nih.govnih.gov

A 5′-glucuronide metabolite. nih.govnih.gov

These two metabolites account for approximately 30% and 36%, respectively, of the dose recovered in urine. nih.gov The remaining portion consists of minor metabolites. nih.gov

High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is the method of choice for these bioanalytical applications. mdpi.com In MS/MS analysis, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM) mode. For Abacavir, a common transition monitored is m/z 287.2 → 191.2 in positive ionization mode. researchgate.net This high degree of specificity allows for accurate detection and quantification of Abacavir and its metabolites even in complex biological samples like plasma. researchgate.net The development of ultra-high performance liquid chromatography (UHPLC-MS/MS) methods further enhances sensitivity and speed of analysis. mdpi.com

Method Validation Parameters for Research Applications

The validation of analytical methods is crucial to ensure that the data generated during research is reliable, accurate, and reproducible. For this compound, methods are typically validated according to International Conference on Harmonisation (ICH) guidelines. researchgate.netnih.govnih.gov

Precision, Accuracy, and Linearity Assessment

Precision, accuracy, and linearity are fundamental parameters in method validation, demonstrating the performance and reliability of an analytical method.

Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte over a given range. For Abacavir, linearity has been established across various concentration ranges using techniques like UV-Spectrophotometry and HPLC. wjpsonline.comglobalresearchonline.net The strength of this linear relationship is typically measured by the correlation coefficient (r²), which is consistently found to be 0.999 or greater. researchgate.netwjpsonline.comglobalresearchonline.net

Precision: Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the percentage relative standard deviation (%RSD). For Abacavir analytical methods, %RSD values are consistently below the accepted limit of 2%, indicating high precision for both intra-day and inter-day analyses. nih.govwjpsonline.comwjpmr.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and then analyzed. For Abacavir, mean percentage recovery values are typically in the range of 99% to 101%, demonstrating excellent accuracy of the analytical methods. nih.govwjpsonline.comwjpmr.com

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Precision (%RSD) | Accuracy (% Recovery) | Reference |

|---|---|---|---|---|---|

| UV-Spectrophotometry | 2-16 µg/mL | 0.999 | <2 | 99.61 - 99.92 | wjpsonline.com |

| RP-HPLC | 100-600 µg/mL | 0.999 | N/A | N/A | researchgate.net |

| RP-HPLC | N/A | N/A | 0.4 | 99.89 | wjpmr.com |

| HPTLC | 500-4000 ng/spot | 0.9995 | <2 | 99.85 | globalresearchonline.net |

| RP-HPLC | N/A | 0.999 | <2 | 99 - 101 | nih.govnih.gov |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). tbzmed.ac.ir

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These values are critical for the analysis of trace amounts of the compound, for instance, in biological fluids or in stability studies. The calculation of LOD and LOQ can be approached in several ways, including methods based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. wjpmr.comtbzmed.ac.ir

| Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|

| UV-Spectrophotometry | 0.1281 µg/mL | 0.3843 µg/mL | wjpsonline.com |

| RP-HPLC | 23.037 µg/mL | 69.809 µg/mL | researchgate.net |

| RP-HPLC | 0.04 µg/mL | 0.13 µg/mL | wjpmr.com |

| HPTLC | 13.99 ng/spot | 42.40 ng/spot | globalresearchonline.net |

| UPLC-MS/MS (in rat plasma) | 2.22 ng/mL | N/A | nih.gov |

Recovery and Stability Studies in Research Matrices

Bioanalytical method validation requires assessment of the drug's recovery from the biological matrix and its stability under various conditions.

Recovery: The extraction efficiency of an analytical method is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a pure standard solution. For Abacavir, recovery from rat plasma has been shown to be robust, at ≥92% for all concentration levels tested. nih.gov Other studies report mean percentage recovery between 99% and 101%. nih.gov

Stability: Stability studies are essential to ensure that the concentration of Abacavir does not change from the time of sample collection to the time of analysis. These studies evaluate the analyte's stability under different storage and processing conditions. Research has demonstrated that Abacavir is stable in extracted plasma samples for at least two days at various temperatures. nih.gov Furthermore, long-term stability has been confirmed in various rat matrices, including plasma, fetal tissue, and placental homogenates, for at least 32 days when stored at -80°C. nih.gov

Application of Process Analytical Tools (PAT) in Pharmaceutical Research and Development

Process Analytical Technology (PAT) is a framework implemented by regulatory bodies like the U.S. Food and Drug Administration (FDA) to encourage innovation in pharmaceutical development and manufacturing. fda.gov PAT is defined as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials, with the goal of ensuring final product quality. fda.govglobalresearchonline.net It represents a shift from testing quality into the final product to building quality in by design. americanpharmaceuticalreview.comresearchgate.net

The application of PAT involves using in-line, on-line, or at-line analytical tools, such as Near-Infrared (NIR) or Raman spectroscopy, to monitor Critical Process Parameters (CPPs) in real-time. globalresearchonline.netnih.gov This allows for a deeper process understanding and the ability to maintain processes within a well-understood design space. americanpharmaceuticalreview.com

In the context of this compound research, PAT has been applied to study and control its synthesis. For example, analytical tools are used to monitor the polymorphic transition from Abacavir free base to the Abacavir acetic acid salt. researchgate.net This real-time monitoring ensures the correct polymorphic form is produced consistently, which is critical for the final drug product's performance. By providing continuous process information, PAT facilitates a more robust and efficient development process, minimizes batch-to-batch variability, and supports real-time release testing. fda.govnih.gov

Computational Modeling and Structure Activity Relationship Sar Studies

In Silico Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is crucial for understanding the interactions of abacavir (B1662851) and its metabolites with both its intended viral target and unintended host proteins.

Abacavir is a prodrug that is metabolized intracellularly by cellular enzymes into its active form, carbovir (B1146969) triphosphate. hmdb.cadrugbank.com This active metabolite is a guanosine (B1672433) analogue that acts as a potent inhibitor of HIV-1 reverse transcriptase (RT). wikipedia.org Computational studies have been instrumental in elucidating this interaction.

Mechanism of Inhibition : Carbovir triphosphate inhibits HIV-1 RT activity through a dual mechanism. It competitively inhibits the binding of the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), to the enzyme's active site. hmdb.cadrugbank.com Following incorporation into the growing viral DNA strand, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next 5' to 3' phosphodiester bond, thus halting DNA synthesis. drugbank.com

Binding Site and Energy : In silico docking studies confirm that abacavir's active form targets the enzyme's active site, classifying it as a non-allosteric competitive substrate inhibitor. plos.org Comparative molecular docking studies have been performed using the nucleoside reverse transcriptase protein (PDB ID: 3MEC). researchgate.net The calculated binding free energy for abacavir to HIV reverse transcriptase/RNaseH has been reported to be approximately -6.5 kcal/mol. researchgate.net This strong binding affinity underscores its efficacy as an RT inhibitor.

While targeting the viral RT is abacavir's therapeutic action, its interactions with host proteins are also of significant interest, primarily due to the drug's association with a hypersensitivity reaction in genetically predisposed individuals.

Interaction with HLA-B57:01 : A significant body of research has focused on the interaction between abacavir and the human leukocyte antigen (HLA) allele, HLA-B57:01. nih.govbiorxiv.org This interaction is strongly associated with abacavir hypersensitivity syndrome. biorxiv.orgoup.com In silico models suggest that abacavir binds non-covalently within the peptide-binding groove of the HLA-B*57:01 protein. nih.govnih.gov This binding alters the shape and chemical environment of the groove, which in turn changes the repertoire of self-peptides that can be loaded and presented to immune cells. oup.comnih.gov

Molecular docking has revealed key amino acid interactions that stabilize the abacavir-HLA-B57:01 complex. Hydrogen bonds are predicted to form with residues such as Asp114, Ser116, and Thr143 within the antigen presentation groove, an interaction not observed with the closely related but non-associated HLA-B57:03 allele due to steric hindrance. researchgate.net

Interaction with Other Host Proteins : Computational studies have explored abacavir's potential interaction with other host proteins.

Anaplastic Lymphoma Kinase (ALK) : In the context of drug repositioning for cancer therapy, in silico studies proposed abacavir as a potential inhibitor of the catalytic domain of anaplastic lymphoma kinase (cdALK+). plos.orgdatadryad.org Molecular docking showed an interaction energy of 133.48 kJ/mol at the ATP-binding site. plos.org

Human Telomerase Reverse Transcriptase (hTERT) : Docking studies have also calculated the binding free energy of abacavir to hTERT, which was found to be -6.2 kcal/mol. researchgate.net

Metabolizing Enzymes : Abacavir is primarily eliminated via hepatic metabolism by host enzymes, including alcohol dehydrogenase and glucuronosyltransferase, which convert it to inactive carboxylate and glucuronide metabolites. asm.orgresearchgate.net

The table below summarizes key ligand-protein interactions for abacavir identified through computational modeling.

| Protein Target | PDB ID | Interacting Residues / Key Feature | Binding Energy / Score | Study Focus |

| HIV-1 Reverse Transcriptase | 3MEC | Competitive binding at dGTP site | -6.5 kcal/mol | Antiviral Mechanism |

| HLA-B*57:01 | 3VRI, 3VRJ | Hydrogen bonds with D114, S116, T143 | -6.3 kcal/mol | Hypersensitivity |

| cdALK+ | - | Binding at ATP-binding site | 133.48 kJ/mol | Drug Repurposing |

| hTERT | - | Not specified | -6.2 kcal/mol | Off-target Interaction |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of a compound's activity based on its physicochemical properties.

QSAR models rely on the calculation of molecular descriptors that quantify various aspects of a molecule's structure. For abacavir and its analogues, these descriptors can be correlated with biological activities, such as antiviral potency or toxicological endpoints.

Toxicological Assessment : QSAR analysis has been applied to evaluate the toxicological potential of impurities found in Abacavir Sulfate (B86663), such as N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide (B127407) (FADCP) and 2-Amino-5-nitroso Pyrimidine-4,6-diol (N NITROSO). pnrjournal.compnrjournal.com These studies use software to predict mutagenicity based on the chemical structure of the impurities, in line with regulatory guidelines. pnrjournal.com

Solubility Modeling : The solubility of abacavir in various solvents has been analyzed using models like the Hansen solubility parameters and the KAT-LSER model. researchgate.net These analyses correlate the drug's dissolution behavior with physicochemical parameters of the solvents, providing insights into its biopharmaceutical properties. researchgate.net

The following table lists some physicochemical descriptors relevant to QSAR studies.

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | Dipole Moment | Influences intermolecular interactions and binding. |

| Steric | Molecular Volume, Surface Area | Relates to the fit of the molecule in a binding pocket. |

| Hydrophobic | LogP | Describes the partitioning between aqueous and lipid phases, affecting absorption and distribution. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. |

SAR and QSAR studies are crucial for optimizing lead compounds. By systematically modifying the structure of abacavir and observing the resulting change in activity, researchers can identify key structural features required for antiviral efficacy.

Abacavir Analogues : A study involving seventeen synthesized abacavir analogues explored the relationship between chemical structure, HLA-B*57:01 binding, and T-cell activation. nih.gov The research found that modifications to the cyclopropyl (B3062369) and cyclopentyl regions of the abacavir molecule had a variable impact on its ability to stimulate T-cells. nih.gov This provides a direct link between specific structural features and a biological response.

Imine Derivatives : The synthesis of imine derivatives of abacavir has been shown to yield compounds that are highly effective against HIV-1, demonstrating that structural modification can maintain or enhance antiviral activity. researchgate.net

Enantiomeric Form : SAR studies have highlighted the importance of stereochemistry, showing that the biological activity is dependent on the enantiomeric form of abacavir at both its cyclopropyl and cyclopentyl moieties. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecules and complexes, offering insights into their flexibility, conformational changes, and stability that are not available from static docking models.

MD simulations have been extensively used to study the abacavir-HLA-B*57:01-peptide complex to understand the mechanism of the associated hypersensitivity reaction. nih.govbiorxiv.org These simulations show that abacavir binding is a dynamic process. biorxiv.org

Conformational Impact : The presence of abacavir in the HLA-B*57:01 binding groove directly impacts the dynamics and the available conformational space of the bound self-peptides. biorxiv.orgbiorxiv.org It can reduce the flexibility of the bound peptides, stabilizing specific conformations that may be recognized as "non-self" by the immune system. biorxiv.org

Drug Flexibility : The simulations also reveal that abacavir itself is not static within the binding pocket. It can adopt a diverse range of conformations and form variable hydrogen bonds with the HLA protein that are not apparent from static crystal structures. nih.govbiorxiv.org This dynamic binding may explain its specificity for the HLA-B*57:01 allele. biorxiv.org

Simulation Parameters : These studies often employ sophisticated software and force fields. For example, simulations have been performed using NAMD v2.9 software with the ff12SB all-atom force field or the AMBER 14 force field in a neutralized system with TIP3P water molecules. biorxiv.orgplos.orgdatadryad.org

MD simulations have also been applied to study abacavir's interaction with other proteins, such as cdALK+. plos.org In that study, analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) provided quantitative measures of the complex's stability and the flexibility of its constituent parts over the simulation time. plos.org For the cdALK+-abacavir complex, the RMSD-Cα was 2.27 ± 0.25 Å. plos.org

The table below outlines typical parameters used in MD simulations involving abacavir.

| Parameter | Typical Value/Software | Purpose |

| Simulation Software | NAMD, AMBER, Desmond | To run the molecular dynamics simulation algorithm. |

| Force Field | ff12SB, AMBER 14 | Describes the potential energy and forces within the system. |

| Solvent Model | TIP3P | Explicitly models the surrounding water molecules. |

| Simulation Time | 150 ns or more | Duration of the simulation to observe molecular motions. |

| Analysis Metrics | RMSD, RMSF, Rg, Hydrogen Bonds | To quantify stability, flexibility, and specific interactions. |

Theoretical Characterization of Molecular Properties

Computational chemistry provides powerful tools to understand the intrinsic properties of a molecule like abacavir, linking its structure to its function and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For abacavir, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d,p), have been employed to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These studies provide a detailed picture of bond lengths and angles, which can be compared with experimental data. researchgate.net

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and its ability to participate in charge transfer interactions. acs.org For abacavir, these calculations help in predicting sites susceptible to electrophilic or nucleophilic attack, which is fundamental to understanding its metabolic pathways and interactions with biological targets. acs.org For instance, DFT has been used to study the interaction between abacavir and fullerene C60, suggesting that complexation could enhance abacavir's reactivity in the phosphorylation process necessary for its antiviral activity. researchgate.net

Table 1: Selected Theoretical Parameters for Abacavir from DFT Studies

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | Theoretical prediction of bond lengths and angles in the lowest energy conformation. researchgate.net | Provides a foundational structure for further computational analysis like docking. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. acs.org | A larger gap implies higher stability and lower chemical reactivity. acs.org |

| Vibrational Frequencies | Calculated infrared and Raman spectra. researchgate.net | Helps in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. researchgate.net | Identifies electropositive and electronegative centers, predicting sites for interaction. researchgate.net |

This table is generated based on findings from multiple computational studies.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, allowing for the prediction of how it will interact with other molecules. researchgate.net The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netmdpi.com

For abacavir, MEP analysis reveals that the most negative potential is concentrated around the nitrogen atoms of the purine (B94841) ring and the oxygen atom of the hydroxyl group. researchgate.netresearchgate.net These regions are the primary sites for hydrogen bonding, a critical interaction for binding to its therapeutic target, HIV reverse transcriptase, and also for its off-target binding to the HLA-B*57:01 protein, which is responsible for hypersensitivity reactions. biorxiv.orgpnas.org The positive potential is generally located around the hydrogen atoms. researchgate.net This detailed charge landscape is essential for understanding the non-covalent interactions that govern the drug's binding specificity and affinity. biorxiv.orgbiorxiv.org

Future Directions and Emerging Research Avenues for Abacavir Acetate

Development of Novel Analogs with Enhanced Efficacy or Reduced Resistance Profile

The quest for more potent and resilient antiretroviral therapies continues to drive the development of novel analogs of existing drugs, including abacavir (B1662851). Research is focused on modifying the chemical structure of abacavir to enhance its antiviral activity and to overcome the challenges posed by drug-resistant HIV strains.

One area of investigation involves the modification of the cyclopropyl (B3062369) group of abacavir. In silico docking studies have been used to predict how different analogs bind to the HLA-B*57:01 peptide-binding groove, which is associated with abacavir hypersensitivity. nih.gov These computational models help in designing analogs that retain or improve antiviral efficacy while potentially reducing the risk of hypersensitivity reactions. nih.gov By exploring the structure-activity relationship, researchers aim to create derivatives that can effectively inhibit HIV replication without triggering the adverse immune response. nih.gov

Another approach is the synthesis of analogs with altered chemical compositions that still maintain pharmacological activity. nih.gov Studies have shown that it is possible to generate abacavir analogs that have a variable ability to activate T-cells, which is a key factor in the hypersensitivity reaction. nih.gov The goal is to identify modifications that decouple the antiviral effect from the immune activation, leading to a safer therapeutic agent.

Furthermore, research into abacavir analogs extends to their potential activity against other viruses. For instance, computational analyses have explored abacavir analogs as potential inhibitors of the DENV-2 NS5 methyltransferase, suggesting a possible role in treating dengue fever. researchgate.net This line of inquiry opens up the possibility of repurposing abacavir-based compounds for a broader range of viral infections.

Advanced Prodrug Design for Targeted Delivery in Preclinical Models

Advanced prodrug design represents a promising strategy to enhance the therapeutic index of abacavir by improving its pharmacokinetic properties and enabling targeted delivery. A prodrug is an inactive compound that is converted into an active drug within the body. urjc.esopenmedicinalchemistryjournal.comijpsjournal.com This approach can help overcome limitations such as poor bioavailability and off-target side effects. openmedicinalchemistryjournal.com

One innovative approach involves the creation of abacavir dimers. nih.govnih.gov These consist of two abacavir molecules linked by a "traceless tether," which is designed to be cleaved inside the cell, releasing the active drug. nih.gov This dimer was found to be a potent inhibitor of P-glycoprotein (P-gp), a transporter protein that can pump drugs out of cells, thereby increasing the intracellular concentration of abacavir. nih.gov

Another strategy is the development of myristoylated abacavir (MABC), a hydrophobic prodrug created by esterifying myristic acid to abacavir. tandfonline.comnih.gov This modification allows the prodrug to be encapsulated into nanoparticles, extending its half-life and bioavailability. tandfonline.com In preclinical studies, nanoformulations of MABC have shown improved intracellular accumulation and have demonstrated the potential for a long-acting antiretroviral regimen. tandfonline.comnih.gov

Furthermore, researchers are exploring the use of ProTide technology to develop second-generation abacavir prodrugs. unmc.edu This technology involves modifying the nucleoside analog to facilitate its delivery into target cells and its conversion to the active triphosphate form. unmc.edu These ProTides have demonstrated improved antiretroviral activities in preclinical models. unmc.edu

Table 1: Preclinical Data on Advanced Abacavir Prodrugs

| Prodrug Strategy | Key Findings in Preclinical Models | Potential Advantages |

|---|---|---|

| Abacavir Dimer | Potent P-gp inhibitor, dissociates into active monomers intracellularly. nih.govnih.gov | Increased intracellular drug concentration. nih.gov |

| Myristoylated Abacavir (MABC) | Increased half-life and bioavailability when nanoformulated. tandfonline.comnih.gov | Potential for long-acting injectable formulation. tandfonline.com |

| Abacavir ProTides | Improved antiretroviral activity and increased levels of the active metabolite. unmc.edu | More efficient delivery and activation of the drug. unmc.edu |

Integration of Multi-Omics Data in Understanding Cellular Responses

The integration of multi-omics data, including genomics, proteomics, and metabolomics, is providing a more comprehensive understanding of the cellular responses to abacavir. This systems biology approach allows researchers to investigate the complex interactions between the drug, the host, and the virus.

Proteomic profiling of cells from individuals with and without abacavir sensitivity has revealed distinct effects on the cellular proteome. researchgate.net These studies suggest that abacavir may enhance the activation and maturation of dendritic cells in sensitive individuals. researchgate.net Furthermore, the analysis of cellular proteomes before abacavir exposure has identified potential prognostic biomarkers for abacavir susceptibility. researchgate.net

Proteogenomics, which combines proteomics with genomics, offers further insights into the mechanisms of drug action and resistance. spie.orgresearchgate.net By correlating protein expression with genetic variations, researchers can identify key pathways and molecular signatures associated with the response to abacavir. This information can be used to develop more personalized treatment strategies.

The application of multi-omics is not limited to understanding hypersensitivity. It can also shed light on the mechanisms of antiviral efficacy and the development of drug resistance. By analyzing the changes in the host and viral proteomes and metabolomes upon abacavir treatment, scientists can identify new therapeutic targets and strategies to overcome resistance.

Applications of Artificial Intelligence and Machine Learning in Drug Design and Resistance Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development, including for abacavir and other antiretrovirals. nijournals.orgresearchgate.net These computational tools can analyze large datasets to identify patterns and make predictions that would be difficult for humans to discern. nijournals.orgresearchgate.net

In the context of abacavir, ML algorithms are being developed to predict HIV drug resistance. researchgate.netmdpi.comkrisp.org.zamdpi.com By training on datasets of viral genetic sequences and corresponding drug susceptibility data, these models can learn to identify mutations associated with resistance. mdpi.comnih.gov This can help clinicians select the most effective treatment regimens for individual patients and can guide the development of new drugs that are less prone to resistance. nijournals.org

Several ML approaches have been explored for predicting HIV drug resistance, including random forests, support vector machines, and deep learning models like convolutional neural networks (CNNs). mdpi.comnih.gov CNNs, in particular, have shown promise in identifying known drug resistance mutations and have demonstrated high classification performance. mdpi.com

AI is also being applied to the design of new abacavir analogs. researchgate.netnih.gov By using computational models to predict the binding affinity and other properties of virtual compounds, researchers can prioritize the synthesis and testing of the most promising candidates. researchgate.netnih.gov This can significantly reduce the time and cost of drug development. researchgate.net

Exploration of Abacavir Acetate (B1210297) in Emerging Viral Pathologies (Non-HIV)